molecular formula C18H22N2O3 B6473662 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine CAS No. 2640892-87-9

4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine

Cat. No.: B6473662
CAS No.: 2640892-87-9
M. Wt: 314.4 g/mol
InChI Key: QQRQQCZFVAKDIP-UHFFFAOYSA-N
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Description

The compound “4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. The azetidine ring is substituted with a 2,3-dimethoxyphenylmethyl group and an oxy-2-methylpyridine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring and the aromatic phenyl and pyridine rings would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring and the electron-donating methoxy groups on the phenyl ring. The pyridine ring could potentially participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of polar groups like the methoxy groups and the nitrogen in the azetidine and pyridine rings would likely make it somewhat polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s being studied as a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

4-[1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-9-15(7-8-19-13)23-16-11-20(12-16)10-14-5-4-6-17(21-2)18(14)22-3/h4-9,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQQCZFVAKDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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